
(Hepta-1,2-diene-3-sulfinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hepta-1,2-diene-3-sulfinyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a hepta-1,2-diene-3-sulfinyl group. This compound is notable for its unique structure, which includes both a conjugated diene system and a sulfinyl functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,2-diene-3-sulfinyl)benzene typically involves the following steps:
Formation of Hepta-1,2-diene: This can be achieved through the dehydrohalogenation of heptane derivatives or the dehydration of heptane-1,2-diol.
Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment to Benzene: The final step involves the coupling of the hepta-1,2-diene-3-sulfinyl group to a benzene ring, which can be facilitated by various coupling reactions, such as the Suzuki or Heck coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Hepta-1,2-diene-3-sulfinyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: (Hepta-1,2-diene-3-sulfonyl)benzene.
Reduction: (Hepta-1,2-diene-3-thio)benzene.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(Hepta-1,2-diene-3-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (Hepta-1,2-diene-3-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Hepta-1,2-diene-3-thio)benzene: Similar structure but with a thioether group instead of a sulfinyl group.
(Hepta-1,2-diene-3-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(Hepta-1,2-diene-3-oxy)benzene: Similar structure but with an ether group instead of a sulfinyl group.
Uniqueness
(Hepta-1,2-diene-3-sulfinyl)benzene is unique due to the presence of both a conjugated diene system and a sulfinyl group. This combination imparts distinct reactivity and properties, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
318472-86-5 |
|---|---|
Molekularformel |
C13H16OS |
Molekulargewicht |
220.33 g/mol |
InChI |
InChI=1S/C13H16OS/c1-3-5-9-12(4-2)15(14)13-10-7-6-8-11-13/h6-8,10-11H,2-3,5,9H2,1H3 |
InChI-Schlüssel |
QPCNLRYSTMBJJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C)S(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


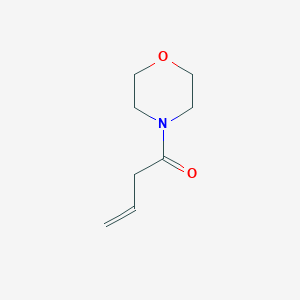
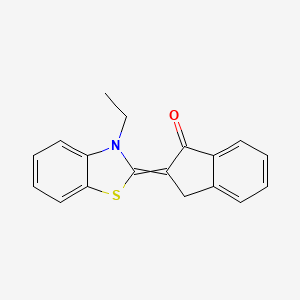

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
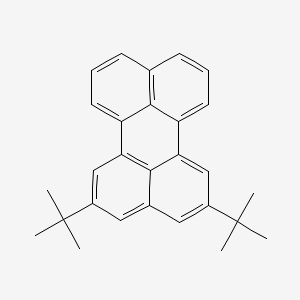
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
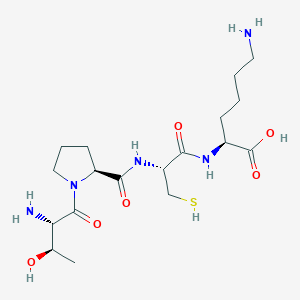
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
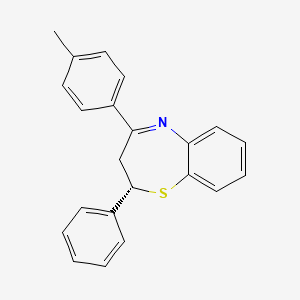
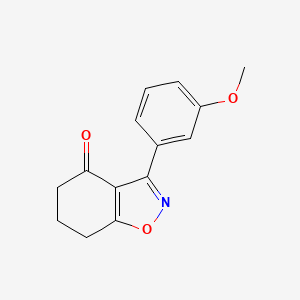
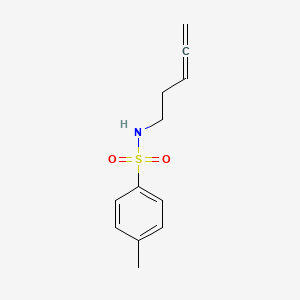
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
